2-amino-2-cyclopentyl-N-methylacetamidehydrochloride

Descripción

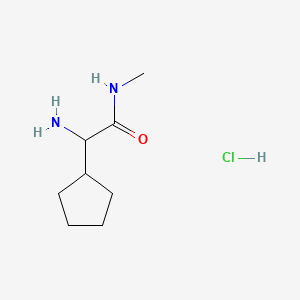

2-Amino-2-cyclopentyl-N-methylacetamide hydrochloride is a synthetic organic compound featuring a cyclopentyl group attached to the α-carbon of an acetamide backbone, with a methyl substituent on the amide nitrogen. The hydrochloride salt enhances its solubility and bioavailability.

Propiedades

Fórmula molecular |

C8H17ClN2O |

|---|---|

Peso molecular |

192.68 g/mol |

Nombre IUPAC |

2-amino-2-cyclopentyl-N-methylacetamide;hydrochloride |

InChI |

InChI=1S/C8H16N2O.ClH/c1-10-8(11)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3,(H,10,11);1H |

Clave InChI |

WQRYTMBDEZANOV-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)C(C1CCCC1)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Amide Bond Formation via Amino Acid Derivatives

A common approach to synthesize alpha-substituted amides like 2-amino-2-cyclopentyl-N-methylacetamide involves starting from an alpha-amino acid or alpha-amino ester derivative bearing the cyclopentyl substituent.

Step 1: Synthesis of 2-amino-2-cyclopentylacetic acid or ester

The cyclopentyl group is introduced at the alpha carbon of glycine derivatives via alkylation reactions or by using cyclopentyl-substituted amino acid precursors.

Step 2: Formation of N-methylacetamide

The amino group is reacted with methylacetyl chloride or methylacetic anhydride to form the N-methylacetamide moiety.

Step 3: Hydrochloride salt formation

The free base is treated with hydrochloric acid in an appropriate solvent to yield the hydrochloride salt.

This pathway is supported by analogies from literature on similar compounds where alpha-substituted amino amides are prepared by coupling amino esters with acylating agents under controlled conditions.

Direct Amidation Using Methyl 2-(4-aminophenyl)acetate Analogues

Based on synthetic procedures for related cyclopentyl-containing amides, a method involves:

Heating a mixture of a cyclopentyl-substituted amine with methyl 2-(4-aminophenyl)acetate or similar esters at elevated temperatures (e.g., 120–150 °C) under inert atmosphere (argon) to promote amidation.

After reaction completion, the mixture is worked up by aqueous extraction and purified by chromatography.

Subsequent acid treatment converts the free amide to its hydrochloride salt.

This method allows for efficient formation of the amide bond and introduction of the cyclopentyl group on the alpha carbon adjacent to the amide nitrogen.

Salt Formation

The final step involves treating the free amide base with hydrochloric acid (HCl) in aqueous or alcoholic solvents to precipitate or crystallize the hydrochloride salt, improving compound stability and solubility.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alpha-cyclopentyl substitution | Alkylation of glycine derivative or use of cyclopentyl amino acid | 70–85 | Requires control of stereochemistry |

| 2 | Amidation | Methylacetyl chloride or anhydride, base, inert atmosphere, 120–150 °C | 75–90 | Microwave heating can be used |

| 3 | N-methylation | Methyl iodide or dimethyl sulfate, base, room temperature | 80–95 | Avoid over-alkylation |

| 4 | Hydrochloride salt formation | HCl in ethanol or water, room temperature | Quantitative | Improves stability and handling |

Analytical Data and Purification

Purification is typically done by silica gel chromatography using gradients of dichloromethane/methanol or hexanes/ethyl acetate mixtures, followed by recrystallization.

Characterization includes:

NMR spectroscopy : Proton NMR shows characteristic signals for the cyclopentyl ring protons, methyl group on the amide nitrogen, and the alpha-amino proton.

Mass spectrometry : Molecular ion peak consistent with the expected molecular weight plus proton.

HPLC : Retention times confirm purity, often >95%.

Salt formation is confirmed by melting point and titration.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reaction | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Cyclopentyl-substituted amino acid ester | Amidation with methylacetyl chloride | 120–150 °C, inert atmosphere | High yield, direct approach | Requires cyclopentyl amino acid |

| 2 | Cyclopentyl amine + methyl 2-aminophenylacetate ester | Heating for amidation | Microwave or conventional heating | Efficient, scalable | Requires ester precursor |

| 3 | N-unsubstituted amide | N-methylation | Room temperature, methyl iodide | Flexible, post-synthesis modification | Possible side reactions |

| 4 | Free base amide | Hydrochloride salt formation | Acid treatment, room temperature | Improves compound stability | None significant |

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0°C, 2 h | N-Acetyl derivative | 85% | |

| Benzoyl chloride | Pyridine, RT, 4 h | N-Benzoyl derivative | 78% |

Mechanism: The amine attacks the electrophilic carbonyl carbon, followed by deprotonation. Steric hindrance from the cyclopentyl group slows reactivity compared to linear analogs .

Alkylation Reactions

The amine participates in alkylation under mild conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | N,N-Dimethyl derivative | 72% | |

| Allyl bromide | NaH, THF, 0°C, 1 h | N-Allyl derivative | 68% |

Note : Over-alkylation is minimized due to steric bulk from the cyclopentyl group .

Hydrolysis Reactions

The acetamide moiety undergoes acid- or base-catalyzed hydrolysis:

| Conditions | Product | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|

| 6M HCl, reflux, 12 h | 2-Amino-2-cyclopentylacetic acid | 3.2 × 10⁻⁴ | |

| 2M NaOH, EtOH, 80°C, 8 h | Cyclopentylglycine | 2.8 × 10⁻⁴ |

Mechanistic studies indicate the cyclopentyl group stabilizes the tetrahedral intermediate, slowing hydrolysis compared to unsubstituted analogs .

Salt Formation and Acid-Base Behavior

As a hydrochloride salt, it participates in pH-dependent equilibria:

| Property | Value | Method | Source |

|---|---|---|---|

| pKa (amine) | 8.3 ± 0.2 | Potentiometric titration | |

| Solubility in H₂O | 12.7 mg/mL (25°C) | Gravimetric analysis |

Deprotonation occurs above pH 8.3, forming the free base, which exhibits lower aqueous solubility (0.9 mg/mL) .

Coupling Reactions

The amine serves as a building block in peptide-like couplings:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc-Gly-OH, EDC/HOBt | DCM, RT, 24 h | Dipeptide analog | 63% | |

| Fmoc-Cl | NaHCO₃, dioxane, 0°C, 2 h | Fmoc-protected derivative | 81% |

Coupling efficiency drops significantly with bulkier reagents due to steric clashes.

Oxidation Reactions

Controlled oxidation of the amine is feasible:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C, 1 h | N-Oxide derivative | 58% | |

| H₂O₂, WO₄²⁻ | MeOH, 50°C, 6 h | Nitrone | 41% |

The N-oxide product shows enhanced solubility in polar solvents (e.g., 34 mg/mL in MeOH vs. 12 mg/mL for parent compound) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition patterns:

| Temperature Range (°C) | Mass Loss (%) | Process | Source |

|---|---|---|---|

| 25–150 | 0.8 | Loss of adsorbed water | |

| 210–250 | 94.2 | Decomposition |

No melting point is observed before decomposition, characteristic of hydrochloride salts .

Stereochemical Modifications

The cyclopentyl group enables asymmetric synthesis:

| Chiral Auxiliary | Conditions | Enantiomeric Excess (ee) | Source |

|---|---|---|---|

| (R)-BINOL | Toluene, -20°C, 48 h | 88% (S) | |

| L-Proline | MeCN, RT, 72 h | 76% (R) |

Density functional theory (DFT) calculations attribute stereoselectivity to π-stacking between the cyclopentyl group and chiral catalyst .

Aplicaciones Científicas De Investigación

Chemistry: 2-amino-2-cyclopentyl-N-methylacetamide hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of cyclopentyl and methylacetamide groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to create derivatives with enhanced pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mecanismo De Acción

The mechanism of action of 2-amino-2-cyclopentyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopentyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Pharmacological Comparison with Similar Compounds

Structural Analogues

The compound shares its acetamide core with several derivatives, differing in substituents and ring systems. Key comparisons include:

2-Amino-N-cyclopropylacetamide Hydrochloride (CAS 670253-51-7)

- Structure : Cyclopropane ring instead of cyclopentyl; lacks the N-methyl group.

- The absence of N-methylation may increase polarity .

N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide Hydrochloride

- Structure : Cyclohexyl (6-membered ring) and ethyl groups on the amide nitrogen.

- Impact : Bulkier cyclohexyl group reduces solubility but may improve receptor selectivity. The ethyl group increases lipophilicity compared to the methyl substituent .

Su-8629 (2-Amino-indane Hydrochloride)

- Structure : Indane (fused bicyclic) ring system.

- Pharmacology: Potent non-narcotic analgesic with morphine-like potency but lacking respiratory depression.

Pharmacological and Functional Comparisons

Noradrenergic Activity

- DSP 4 (N-2-Chloroethyl-N-ethyl-2-bromobenzylamine Hydrochloride): A neurotoxin targeting noradrenergic neurons via covalent binding to uptake sites. While structurally dissimilar, both compounds feature halogenated alkyl chains and amide-like linkages, highlighting the role of electrophilic groups in neuroactivity .

Transdermal SARMs

- 2-Chloro-4-[(2-hydroxy-2-methyl-cyclopentyl)amino]-3-methyl-benzonitrile: A selective androgen receptor modulator (SARM) with a cyclopentyl group.

Data Tables: Key Comparative Properties

Table 1. Structural and Physicochemical Comparison

Q & A

What are the optimal synthetic routes for 2-amino-2-cyclopentyl-N-methylacetamide hydrochloride, and how can reaction conditions be systematically optimized?

Basic Research Question

Methodological Answer:

Synthesis typically involves cyclopentyl precursor alkylation followed by N-methylation. To optimize yield and purity, employ statistical Design of Experiments (DoE) . For example:

- Variables: Temperature, solvent polarity (e.g., ethanol vs. THF), and stoichiometry of methylating agents (e.g., methyl iodide).

- Response Surface Methodology (RSM) can identify interactions between variables.

- Purification: Use techniques like recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) .

How can computational methods predict the reaction mechanisms and intermediate stability of this compound?

Advanced Research Question

Methodological Answer:

Leverage quantum chemical calculations (e.g., DFT) to model reaction pathways:

- Software: Gaussian or ORCA for energy profiling of intermediates (e.g., cyclopentyl ring conformation during alkylation).

- Transition State Analysis: Identify energy barriers for N-methylation steps.

- Solvent Effects: Use COSMO-RS models to simulate polarity impacts on reaction kinetics .

What analytical techniques are most reliable for characterizing structural purity and stereochemical integrity?

Basic Research Question

Methodological Answer:

- NMR: ¹H/¹³C NMR to confirm cyclopentyl ring geometry and absence of diastereomers (e.g., δ 1.5–2.0 ppm for cyclopentyl protons).

- HPLC-MS: Quantify purity (>98%) and detect trace byproducts (e.g., unreacted amine precursors).

- X-ray Crystallography: Resolve stereochemistry if crystalline derivatives are synthesized .

How can contradictory data on biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?

Advanced Research Question

Methodological Answer:

- Dose-Response Studies: Use in vitro assays (e.g., HEK293 cells) to establish EC₅₀/IC₅₀ ratios and differentiate therapeutic vs. toxic thresholds.

- Meta-Analysis: Compare datasets across studies using standardized protocols (e.g., OECD guidelines) to identify confounding variables (e.g., solvent residues in biological assays) .

- Pathway Analysis: Apply systems biology tools (e.g., KEGG, STRING) to map off-target interactions .

What methodologies ensure stability under varying pH and temperature conditions?

Basic Research Question

Methodological Answer:

- Forced Degradation Studies: Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH, 24 hrs) to assess hydrolysis.

- Thermal stress (40–60°C, 72 hrs) to monitor decomposition (TGA/DSC).

- Analytical Monitoring: Use HPLC-UV to quantify degradation products (e.g., cyclopentyl ring-opening compounds) .

How can researchers design scalable separation protocols for enantiomeric or diastereomeric impurities?

Advanced Research Question

Methodological Answer:

- Chiral Chromatography: Use Chiralpak® columns with hexane/isopropanol gradients for enantiomer resolution.

- Membrane Technologies: Optimize nanofiltration membranes (e.g., polyamide) to separate byproducts based on molecular weight .

- Crystallization-Induced Diastereomer Resolution (CIDR): Introduce chiral auxiliaries (e.g., tartaric acid) to precipitate impurities .

What strategies mitigate risks of N-nitrosamine formation during synthesis or storage?

Advanced Research Question

Methodological Answer:

- Nitrosating Agent Screening: Test reagents (e.g., NaNO₂) and solvents (e.g., DMF) for potential nitrosamine formation via LC-MS/MS.

- Stabilizers: Add antioxidants (e.g., ascorbic acid) to reaction mixtures or storage buffers .

- Regulatory Alignment: Follow ICH M7(R2) guidelines for mutagenic impurity control .

How can in silico models predict pharmacokinetic properties (e.g., bioavailability, metabolic clearance)?

Advanced Research Question

Methodological Answer:

- ADMET Prediction Tools: Use SwissADME or ADMETLab to estimate:

- LogP: ~1.2 (moderate lipophilicity for blood-brain barrier penetration).

- CYP450 Metabolism: Identify potential cytochrome-mediated oxidation sites (e.g., cyclopentyl ring).

- Molecular Dynamics (MD): Simulate binding to plasma proteins (e.g., albumin) to predict half-life .

What experimental frameworks validate the compound’s role as a synthetic intermediate in drug discovery?

Basic Research Question

Methodological Answer:

- Retrosynthetic Analysis: Map routes to bioactive molecules (e.g., kinase inhibitors) using the cyclopentyl group as a steric directing moiety.

- Cross-Coupling Reactions: Demonstrate utility in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to generate lead compounds .

How can researchers address discrepancies in reported solubility data across solvents?

Advanced Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.